molecular formula C19H18N4O3S B2849175 1-(5-methylisoxazole-3-carbonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide CAS No. 1396707-63-3

1-(5-methylisoxazole-3-carbonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide

Cat. No. B2849175
CAS RN: 1396707-63-3
M. Wt: 382.44
InChI Key: NZXALGSBZYZMCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methylisoxazole-3-carbonyl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
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Scientific Research Applications

Pharmacology

In pharmacology, oxazoles and thiazoles, which are part of the compound’s structure, are often explored for their potential therapeutic effects. The compound’s unique structure could be investigated for activity against various targets, such as enzymes or receptors involved in disease pathways. For instance, oxazole derivatives have been studied for their potential use in treating neurodegenerative diseases due to their ability to modulate protein-protein interactions .

Material Science

The compound’s molecular framework could be utilized in material science, particularly in the development of organic semiconductors. The presence of heterocyclic components like oxazole and thiazole can contribute to the electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) or photovoltaic cells .

Environmental Science

In environmental science, the compound could be examined for its ability to bind to pollutants or heavy metals, aiding in the detoxification and purification processes. The heterocyclic rings in its structure might interact with various contaminants, facilitating their removal from ecosystems .

Biochemistry

Biochemically, the compound could serve as a scaffold for designing inhibitors or activators of enzymes. Its structural complexity allows for a high degree of specificity when interacting with biological macromolecules, which is crucial for modulating biochemical pathways .

Chemical Engineering

In chemical engineering, this compound could be pivotal in the synthesis of complex polymers or as a catalyst in certain reactions. The reactive sites on the oxazole and thiazole rings could initiate polymerization processes or enhance the rate of chemical transformations .

Analytical Chemistry

Analytically, the compound could be used as a standard or reagent in chromatography or spectrometry. Its distinct chemical signature allows it to be a reference point for identifying or quantifying similar compounds in various samples .

Organic Chemistry

From an organic chemistry perspective, the compound’s heterocyclic rings make it a valuable subject for studying reaction mechanisms and synthetic strategies. It could be used to develop new synthetic routes or to understand the behavior of similar heterocyclic compounds .

properties

IUPAC Name

1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-11-6-16(22-26-11)19(25)23-8-14(9-23)18(24)21-15-5-3-4-13(7-15)17-10-27-12(2)20-17/h3-7,10,14H,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXALGSBZYZMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.